molecular formula C17H25N3O B2575701 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1448050-93-8

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide

Cat. No. B2575701
CAS RN: 1448050-93-8
M. Wt: 287.407
InChI Key: VVWJRJRRMBWEFB-UHFFFAOYSA-N
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Description

The compound “N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with cyclopentyl and cyclopropyl groups .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, 5-amino-pyrazoles have been used as potent reagents in organic and medicinal synthesis . They have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . Another study discussed the design and synthesis of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with cyclopentyl and cyclopropyl groups .

Scientific Research Applications

Synthesis and Characterization

Research on pyrazole derivatives often involves their synthesis and detailed characterization. For instance, studies have focused on identifying and characterizing new 'research chemicals' within this class, highlighting the bioisosteric replacements of indazole rings commonly found in synthetic cannabinoids. The presence of a pyrazole core suggests applications in exploring new synthetic pathways and the potential for bioactivity modulation (McLaughlin et al., 2016).

Metabolism and Stability

Another area of focus is the metabolism and thermal stability of pyrazole-containing compounds. This research is crucial for understanding how these compounds are processed in biological systems and their stability under various conditions, which is essential for developing potential therapeutic agents (Franz et al., 2017).

Structure-Activity Relationships (SAR)

The exploration of structure-activity relationships (SAR) is fundamental in medicinal chemistry. Research in this domain aims to elucidate how structural changes to pyrazole derivatives affect their biological activity, guiding the design of compounds with desired therapeutic properties (R. Lan et al., 1999).

Potential Antitumor and Antimicrobial Activities

Some studies have reported the synthesis of pyrazole derivatives with potential antitumor and antimicrobial activities. These applications are particularly important for discovering new treatments for cancer and infectious diseases, respectively (Yoshida et al., 2005; Siddiqui et al., 2013).

properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c21-17(13-4-3-5-13)18-11-14-10-16(12-8-9-12)20(19-14)15-6-1-2-7-15/h10,12-13,15H,1-9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWJRJRRMBWEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3CCC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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